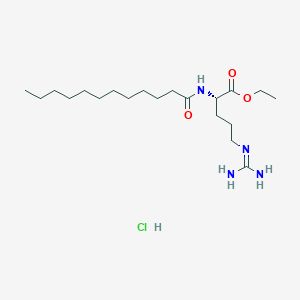

Ethyl lauroyl arginate hydrochloride

Übersicht

Beschreibung

Ethyl lauroyl arginate hydrochloride is a cationic surfactant known for its antimicrobial properties. It is commonly used as a food preservative and in cosmetic formulations due to its low toxicity and high biodegradability . The compound is derived from natural substances such as lauric acid, L-arginine, and ethanol . It has been approved as generally recognized as safe (GRAS) for use in certain foods at a maximum concentration of 200 ppm .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl lauroyl arginate hydrochloride is synthesized by esterifying L-arginine with ethanol, followed by reacting the ester with lauroyl chloride . The resultant product is then recovered as its hydrochloride salt, which is a white, solid product . The synthesis involves the following steps:

Esterification: L-arginine is esterified with ethanol.

Acylation: The ester is then reacted with lauroyl chloride to form ethyl lauroyl arginate.

Hydrochloride Formation: The product is converted to its hydrochloride salt form.

Industrial Production Methods

In industrial settings, the preparation of this compound involves the use of starch sodium octenyl succinate and cyclodextrin as wall materials. These are mixed with anticaking agents, dispersants, and aqueous phase antioxidants, followed by homogenization and spray drying to obtain the microcapsule powder .

Analyse Chemischer Reaktionen

Hydrolysis and Degradation Pathways

LAE undergoes base-catalyzed hydrolysis, particularly under alkaline conditions or in biological systems. The primary degradation product is lauroyl arginine (LAS) , formed via ester bond cleavage :

Critical findings :

-

Hydrolysis accelerates at pH > 5 , with a measurable rate at 0.1 mM concentration .

-

In simulated gastrointestinal conditions (pH 1.2–6.8), LAS is the dominant metabolite, confirmed via IR spectroscopy and DFT computations .

-

Hydrolysis at interfaces (e.g., water/air or micellar surfaces) leads to heterodimer formation (LAE-LAS) and needle-like crystallites .

By-products and Impurities

Side reactions during synthesis generate impurities, categorized as residual materials or by-products :

| Impurity | Type | Concentration Range |

|---|---|---|

| Lauric acid | Residual material | 2.3–3.0% |

| Nα-lauroyl-L-arginine | By-product | 1.5–2.3% |

| Ethyl laurate | By-product | 1.0–2.0% |

| Ethyl arginate 2HCl | By-product | <0.01–0.4% |

| Multi-lauroylated species | By-product (P2/P4) | <1.0% |

Reaction Conditions and Optimization

Temperature control :

-

Temperatures >20°C increase lauroyl chloride hydrolysis, reducing yields .

-

Optimal conversion occurs at 20°C , balancing reaction kinetics and side reactions .

Recycling efficiency :

-

Reusing the aqueous phase (post-extraction) with supplementary arginine ethyl ester dihydrochloride improves lauroyl chloride conversion by 15–20% .

pH sensitivity :

-

Adjusting pH to 3.0–4.0 post-reaction minimizes unwanted hydrolysis during ethyl acetate extraction .

The chemical reactivity of ethyl lauroyl arginate hydrochloride is intrinsically linked to its ester and amide functional groups, with hydrolysis dominating its degradation profile. Synthesis optimization and impurity control remain critical for industrial applications, while environmental stability depends on pH and interfacial interactions.

Wissenschaftliche Forschungsanwendungen

Food Preservation

Antimicrobial Efficacy:

ELA has been recognized for its potential as a food preservative due to its ability to extend the microbiological shelf-life of food products. It is approved by regulatory agencies such as the FDA and EFSA for use in food at concentrations up to 200 ppm .

Case Study:

A study investigated the effects of ELA on the microbiota and quality of container-cultured largemouth bass fillets during storage. Results indicated that ELA significantly reduced microbial load and maintained quality parameters during refrigerated storage .

| Food Product | Concentration (ppm) | Microbial Reduction | Quality Assessment |

|---|---|---|---|

| Largemouth Bass Fillets | 200 | Significant reduction | Maintained quality |

| Fresh Produce | 100 | Moderate reduction | Improved shelf-life |

Oral Care Products

Mouthrinse Efficacy:

In a randomized controlled trial, a mouthrinse containing 0.15% ELA was shown to significantly reduce plaque accumulation, gingivitis, and bleeding when used as an adjunct to regular tooth brushing . This highlights ELA's potential in improving oral health.

Case Study:

Participants using the ELA mouthrinse experienced a notable decrease in gingival inflammation over four weeks compared to a control group using a hydroalcohol-based rinse.

| Parameter | Baseline | Week 2 | Week 4 |

|---|---|---|---|

| Plaque Index (Mean Score) | 1.8 | 1.2 | 0.8 |

| Gingival Index (Mean Score) | 1.5 | 0.9 | 0.5 |

| Bleeding on Probing (%) | 40% | 25% | 10% |

Cosmetic Formulations

Preservative Use:

ELA is utilized in cosmetic products as a preservative due to its antimicrobial properties. It is effective against bacteria, fungi, and algae, making it suitable for formulations like creams, lotions, and shampoos .

Regulatory Approval:

The European Commission has recommended concentrations of ELA up to 0.4% in cosmetic products for its preservative properties .

| Cosmetic Type | Concentration (%) | Functionality |

|---|---|---|

| Creams | 0.2 | Preservative |

| Shampoos | 0.4 | Antimicrobial |

| Oral Care Products | Up to 0.15 | Anti-plaque |

Wirkmechanismus

The antimicrobial action of ethyl lauroyl arginate hydrochloride is due to its cationic surfactant structure, which binds to phospholipid groups in the cell membrane . This binding depolarizes the cell membrane, causing cell death . The compound targets the cell membrane integrity, leading to the disruption of cellular functions and ultimately cell lysis .

Vergleich Mit ähnlichen Verbindungen

Ethyl lauroyl arginate hydrochloride is unique due to its combination of high antimicrobial efficacy, low toxicity, and high biodegradability . Similar compounds include:

Lauric arginate ethyl ester: Another antimicrobial compound with similar properties but different molecular structure.

Lauramide arginine ethyl ester: Shares similar antimicrobial properties but differs in its chemical composition.

This compound stands out due to its broader spectrum of antimicrobial activity and its approval for use in food and cosmetic products .

Biologische Aktivität

Ethyl lauroyl arginate hydrochloride (ELA) is a cationic surfactant and food preservative known for its broad-spectrum antimicrobial properties. This article provides an in-depth analysis of its biological activity, including mechanisms of action, applications in food safety, and relevant research findings.

This compound is synthesized by esterifying L-arginine with ethanol and lauroyl chloride, resulting in a compound that exhibits significant antimicrobial activity against various microorganisms, including bacteria, yeasts, and fungi. Its chemical structure allows it to disrupt microbial cell membranes, primarily by targeting acidic phospholipids such as phosphatidylserine, leading to membrane depolarization and subsequent inhibition of bacterial growth .

Key Properties

- Chemical Formula : C₁₄H₂₅ClN₂O₂

- Molecular Weight : 421.02 g/mol

- Solubility : Greater than 247 g/kg in water at 20ºC .

Antimicrobial Efficacy

ELA has been extensively studied for its antimicrobial efficacy. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. Notably, it does not induce resistance in bacteria, making it a valuable option for food preservation without compromising microbial safety .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity Level |

|---|---|

| Escherichia coli | High |

| Staphylococcus aureus | High |

| Salmonella typhimurium | Moderate |

| Lactobacillus plantarum | Moderate |

| Candida albicans | High |

In Vivo Studies

Research has demonstrated that ELA not only combats infections but also promotes weight gain in animal models without altering body composition or vitality. In studies involving mice, ducklings, and piglets, ELA was found to enhance growth rates while maintaining a healthy gut microbiome .

Case Study: Effects on Mice Gut Microbiome

A study utilizing 16S rDNA sequencing revealed that ELA modifies the gut microbiota structure in mice. The absence of resistance development against ELA was noted even after prolonged exposure, indicating its potential as a safe antimicrobial agent in animal health .

Applications in Food Preservation

Ethyl lauroyl arginate is recognized as "Generally Recognized As Safe" (GRAS) and is used in various food products at concentrations up to 200 ppm. Its application helps improve the microbiological safety and shelf life of foods by inhibiting spoilage organisms while preserving sensory qualities .

Table 2: Applications of ELA in Food Products

| Food Product | Application Purpose |

|---|---|

| Meat products | Antimicrobial agent |

| Dairy products | Preservation of quality |

| Beverages | Extension of shelf life |

Metabolism and Safety Profile

ELA is metabolized rapidly in vivo to L-arginine and lauric acid. The metabolites are further processed through normal metabolic pathways, indicating low toxicity and a favorable safety profile for consumption . Toxicological studies have shown no significant adverse effects at recommended dosages, reinforcing its safety for use in food products.

Eigenschaften

IUPAC Name |

ethyl (2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40N4O3.ClH/c1-3-5-6-7-8-9-10-11-12-15-18(25)24-17(19(26)27-4-2)14-13-16-23-20(21)22;/h17H,3-16H2,1-2H3,(H,24,25)(H4,21,22,23);1H/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBZMGWLVMQKNE-LMOVPXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40209136 | |

| Record name | Ethyl-N2-dodecanoyl-L-argininate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60372-77-2 | |

| Record name | Ethyl-Nα-lauroyl-L-arginate hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60372-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl lauroyl arginate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060372772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl-N2-dodecanoyl-L-argininate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl N2-dodecanoyl-.sc.l.sc.-argininate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EC / List no. CAS no. Index no. ethyl N2-dodecanoyl-.sc.l.sc.-argininate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL LAUROYL ARGINATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XPD6ZY79TB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Ethyl Lauroyl Arginate Hydrochloride as a food preservative?

A1: While the specific study [] doesn't delve into the detailed mechanism of action, ELAH is known to possess antimicrobial properties. It disrupts the cell membranes of microorganisms, leading to their inactivation. This helps to control microbial growth and extend the shelf life of food products like the largemouth bass fillets studied.

Q2: How effective was this compound in preserving the quality of largemouth bass fillets in the study?

A2: The study demonstrated that ELAH effectively improved the quality parameters of largemouth bass fillets during storage. [] This included inhibiting the growth of spoilage microorganisms, which consequently delayed spoilage and maintained the sensory attributes of the fillets for a longer period compared to untreated samples.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.